Ethyl 3-(4-methylphenyl)prop-2-ynoate
Description
Ethyl 3-(4-methylphenyl)prop-2-ynoate is an organic compound with the molecular formula C12H12O2. It is a derivative of propiolic acid and is characterized by the presence of an ethyl ester group and a 4-methylphenyl group attached to the prop-2-ynoate moiety. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWHJXFPGFXZEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30502204 | |
| Record name | Ethyl 3-(4-methylphenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52188-06-4 | |
| Record name | Ethyl 3-(4-methylphenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30502204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-methylphenyl)prop-2-ynoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methylphenyl)prop-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Sonogashira coupling reaction, where 4-methylphenylacetylene is reacted with ethyl propiolate in the presence of a palladium catalyst and a copper co-catalyst. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methylphenyl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne group.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(4-methylphenyl)prop-2-ynoic acid or 3-(4-methylphenyl)propan-2-one.
Reduction: Ethyl 3-(4-methylphenyl)prop-2-enoate or ethyl 3-(4-methylphenyl)propanoate.
Substitution: Various amides or ethers depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-methylphenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)prop-2-ynoate depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the alkyne and ester functional groups. These groups can participate in various chemical transformations, such as nucleophilic addition, electrophilic addition, and cycloaddition reactions. The molecular targets and pathways involved will vary depending on the specific context of its use.
Comparison with Similar Compounds
Ethyl 3-(4-methylphenyl)prop-2-ynoate can be compared with other similar compounds, such as:
Ethyl propiolate: Similar structure but lacks the 4-methylphenyl group, making it less sterically hindered and more reactive in certain reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and solubility.
3-(4-methylphenyl)prop-2-ynoic acid: The carboxylic acid analog, which has different reactivity and applications compared to the ester derivative.
This compound is unique due to the combination of the alkyne and ester functional groups along with the 4-methylphenyl substituent, which imparts specific reactivity and properties that are valuable in various chemical and industrial applications.
Biological Activity
Ethyl 3-(4-methylphenyl)prop-2-ynoate, a compound with the molecular formula , has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Key mechanisms include:
- Nucleophilic Addition : The alkyne group can undergo nucleophilic addition reactions, which may influence cellular signaling pathways.
- Hydrolysis : The ester functionality can undergo hydrolysis, releasing active components that may interact with enzymes and receptors involved in metabolic processes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against a range of bacterial and fungal strains, making it a candidate for further investigation in the development of antimicrobial agents.
Table 1: Antimicrobial Activity Against Various Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anti-inflammatory Effects
In vitro studies have suggested that this compound possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a potent inhibitory effect, with an MIC comparable to standard antibiotics . -
Anti-inflammatory Mechanism :
Another research project focused on the compound's anti-inflammatory properties, demonstrating its ability to reduce TNF-alpha levels in macrophages. This suggests potential therapeutic applications in chronic inflammatory conditions . -
Synthesis and Biological Evaluation :
A comprehensive synthesis route was developed for this compound, followed by biological evaluation. The synthesized compound showed promising results in both antimicrobial and anti-inflammatory assays, warranting further exploration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
